(R/S)-1-(4-Indolyloxy)-2-butanol
Description
(R/S)-1-(4-Indolyloxy)-2-butanol is a chiral secondary alcohol derivative featuring an indole moiety linked via an ether bond to the 2-butanol backbone. The compound’s stereochemistry arises from the chiral center at the C2 position of the butanol chain, leading to (R)- and (S)-enantiomers. Indole derivatives are of significant interest in medicinal and agrochemical research due to their biological activity, such as kinase inhibition or antifungal properties .
Properties
CAS No. |
129625-18-9 |
|---|---|
Molecular Formula |
C22H23O3PS |
Synonyms |
(R/S)-1-(4-Indolyloxy)-2-butanol |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Butanol Isomers
- Key Differences: (R/S)-1-(4-Indolyloxy)-2-butanol vs. This substitution likely increases lipophilicity, impacting membrane permeability and protein binding . Mobility in Gas Phase: Li⁺-bound 2-butanol enantiomers exhibit distinct mobilities in He gas (e.g., (R)-(-)-2-butanol: 1.28 cm²/Vs; (S)-(+)-2-butanol: 1.30 cm²/Vs), suggesting chirality-dependent ion-molecule interactions. The indolyloxy group in the target compound would further alter mobility due to increased molecular mass and polarizability .
Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)
- Key Differences: Bitertanol, a triazole-containing fungicide, shares a biphenylyloxy substituent but differs in the presence of a triazole ring and dimethyl group at C3. These features enhance antifungal activity but reduce solubility compared to the indolyloxy derivative .
Effects on mTOR Multimerization
- 1-Butanol vs. 2-Butanol: Compound Inhibition of mTOR Multimerization Inhibition of PA Production 1-Butanol Significant reduction (Fig. 3A) Strong (26) 2-Butanol Weak reduction (Fig.
Chromatographic Behavior
Enantiomer Separation
- 2-Butanol Derivatives: Compound Chiral Column α (Selectivity) R₂ (Resolution) 2-Butanol (R)-1-(1-naphthyl)ethylamine polymer 1.07–1.10 1.05–1.28 3-Hexanol Same as above 1.07–1.10 1.05–1.28 The indolyloxy group’s aromaticity may improve enantiomeric resolution via enhanced stereoselective interactions with chiral stationary phases .
Volatile Compound Profiles (Food Science Context)
- 2-Butanol in Pork Meat: Detected in both fresh and marinated pork loin (0.12–0.35 mg/kg fat). The indolyloxy derivative is non-volatile due to higher molecular weight, limiting its role in flavor chemistry but suggesting stability in non-volatile applications .
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